6-Amino-1H-indole-4-carboxylic acid
Overview
Description
6-Amino-1H-indole-4-carboxylic acid is an indole derivative, which is a significant type of heterocyclic compound. Indole derivatives are known for their presence in various natural products and pharmaceuticals. The indole ring system is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been reported to show inhibitory activity against various viruses . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a derivative of indole, showed inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .
Biochemical Analysis
Biochemical Properties
6-Amino-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to altered gene expression and metabolic flux . This compound’s impact on cell function includes the regulation of cell proliferation, apoptosis, and differentiation, making it a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic regulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways. For example, indole derivatives can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in metabolite levels . This compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-indole-4-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to improve yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the efficient and scalable production of indole derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: this compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.
Indole-2-carboxylic acid: Similar to 6-Amino-1H-indole-4-carboxylic acid but with the carboxyl group at a different position.
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxyl group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-amino-1H-indole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOTRDWHQRKJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619756 | |
Record name | 6-Amino-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-34-3 | |
Record name | 6-Amino-1H-indole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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